molecular formula C8H9BrN2O B13699546 3-Amino-6-(allyloxy)-5-bromopyridine

3-Amino-6-(allyloxy)-5-bromopyridine

Cat. No.: B13699546
M. Wt: 229.07 g/mol
InChI Key: LMBASXCNJRDEAP-UHFFFAOYSA-N
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Description

3-Amino-6-(allyloxy)-5-bromopyridine is a pyridine derivative featuring a bromine atom at position 5, an amino group at position 3, and an allyloxy substituent at position 4. Its molecular formula is C₈H₁₀BrN₂O, with a calculated molecular weight of 229.09 g/mol.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-6-prop-2-enoxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h2,4-5H,1,3,10H2

InChI Key

LMBASXCNJRDEAP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(allyloxy)-5-bromopyridine typically involves multiple steps. One common method starts with the bromination of 3-amino-6-hydroxypyridine, followed by the allylation of the hydroxyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and allyl bromide for the allylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(allyloxy)-5-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-amino-6-(allyloxy)-5-azidopyridine, while a Suzuki coupling reaction could produce a biaryl derivative .

Mechanism of Action

The mechanism of action of 3-Amino-6-(allyloxy)-5-bromopyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and allyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key pyridine derivatives for comparison include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Amino-6-(allyloxy)-5-bromopyridine 5-Br, 3-NH₂, 6-OCH₂CH=CH₂ 229.09 (calculated) Not reported Allyloxy group enables reactivity; potential for drug derivatization
3-Amino-5-bromopyridine 5-Br, 3-NH₂ 173.01 76–77 Simpler structure; lacks alkoxy groups
5-Bromo-6-methoxypyridin-3-amine 5-Br, 3-NH₂, 6-OCH₃ 203.02 (calculated) Not reported Methoxy group improves solubility but limits reactivity
3-Amino-5-bromopyridine-2-carboxylic acid 5-Br, 3-NH₂, 2-COOH 231.02 Not reported Carboxylic acid enhances polarity; potential for salt formation

Key Observations :

  • Thermal Stability: 3-Amino-5-bromopyridine has a well-defined melting point (76–77°C) due to its simpler structure , while bulkier derivatives like the allyloxy analog may exhibit lower crystallinity.

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